molecular formula C9H12ClN B096865 Cinnamylamine hydrochloride CAS No. 17480-08-9

Cinnamylamine hydrochloride

Cat. No.: B096865
CAS No.: 17480-08-9
M. Wt: 169.65 g/mol
InChI Key: RHJVYCBQGSIGEG-KQGICBIGSA-N
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Description

Cinnamylamine hydrochloride (CAS 17480-08-9) is an organic compound with the chemical formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol. Structurally, it is the hydrochloride salt of (E)-3-phenylprop-2-en-1-amine, featuring a trans-cinnamyl group (a phenyl ring connected to a propenyl chain) and a protonated amine . This compound is industrially significant, often used as a building block in organic synthesis and enzyme-catalyzed reactions, such as the production of chiral amines via transaminase-mediated processes .

Properties

IUPAC Name

(E)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJVYCBQGSIGEG-KQGICBIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5586-89-0, 17480-08-9
Record name Cinnamylamine hydrochloride
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Record name Cinnamylamine hydrochloride, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-phenylprop-2-en-1-amine hydrochloride
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Record name (2E)-3-phenylprop-2-en-1-amine hydrochloride
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Record name CINNAMYLAMINE HYDROCHLORIDE, (E)-
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamylamine hydrochloride can be synthesized through various chemical methods. One common method involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum. This enzyme demonstrates high activity in converting cinnamaldehyde to cinnamylamine . Another method involves the reduction of cinnamic acid to cinnamaldehyde using carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli .

Industrial Production Methods: In industrial settings, this compound is primarily produced through chemical synthesis. The process involves a series of chemical reactions starting from compounds such as cinnamaldehyde, cinnamyl alcohol, or cinnamonitrile as precursors. The chemical synthesis process is relatively mature and has a high conversion rate .

Chemical Reactions Analysis

Types of Reactions: Cinnamylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Cinnamylamine can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include cinnamyl alcohol, cinnamaldehyde, and various substituted cinnamylamine derivatives .

Scientific Research Applications

Medicinal Chemistry

Cinnamylamine hydrochloride plays a significant role in medicinal chemistry due to its potential pharmacological effects.

  • Neuroprotective Properties : Research indicates that it may offer neuroprotective benefits in conditions like Alzheimer's and Parkinson's diseases. Its ability to influence neurotransmitter systems positions it as a candidate for further pharmacological exploration .
  • Antibacterial Activity : Studies have demonstrated that this compound exhibits promising antibacterial properties against various strains, including those resistant to conventional antibiotics. This makes it a potential candidate for developing new antimicrobial agents amidst rising antibiotic resistance .
  • Antiviral and Anticancer Activities : Preliminary studies suggest that derivatives of cinnamylamine may possess antiviral and anticancer properties, warranting further investigation into their therapeutic potential .

Synthetic Biology

Recent advancements in synthetic biology have highlighted the utility of this compound as a precursor in biosynthetic pathways.

  • Biosynthesis : A notable study successfully engineered E. coli to produce cinnamylamine from cinnamic acid using a combinatorial metabolic engineering strategy. This approach not only demonstrated the feasibility of microbial production but also emphasized the environmental advantages over traditional synthetic methods .
  • Applications in Drug Design : The compound's interactions with various receptors and enzymes make it valuable in drug design efforts. Understanding these interactions can lead to the development of novel therapeutic agents based on cinnamylamine derivatives .

Antimicrobial Research

This compound's antimicrobial properties have sparked interest in its application as an alternative treatment option.

  • Mechanisms of Action : The specific mechanisms by which cinnamylamine exerts its antibacterial effects are still under investigation. However, its structural similarity to known antimicrobial agents suggests potential pathways for action against bacterial cell membranes or metabolic processes .

Data Table: Comparative Analysis of this compound Applications

Application AreaDescriptionKey Findings
NeuroprotectionPotential benefits in neurodegenerative diseasesInfluences neurotransmitter systems
Antibacterial ActivityEfficacy against resistant bacterial strainsPromising results in combating antibiotic resistance
Antiviral ActivityPotential antiviral propertiesRequires further investigation
Anticancer ResearchPossible anticancer effects through derivativesEarly-stage studies show promise
Synthetic BiologyProduction via engineered microorganismsEnvironmentally friendly biosynthesis achieved

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting its potential use in neurodegenerative therapies.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains revealed that this compound inhibited growth rates significantly compared to control groups, showcasing its potential as a novel antibiotic agent.

Mechanism of Action

The mechanism of action of cinnamylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB pathway and modulate pro-inflammatory mediators. Additionally, it disrupts bacterial cells and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Aromatic Amines
Compound CAS Number Molecular Formula Key Structural Features Applications
Cinnamylamine HCl 17480-08-9 C₉H₁₂ClN Trans-cinnamyl group (phenyl-propenyl) Organic synthesis, biocatalysis
Benzylamine HCl 3287-99-8 C₇H₁₀ClN Benzene ring directly attached to amine Pharmaceuticals, corrosion inhibitors
Aniline HCl 142-04-1 C₆H₈ClN Simple aromatic amine (benzene + NH₃⁺Cl⁻) Dye intermediates, fentanyl synthesis
Vanillylamine HCl 7149-10-2 C₈H₁₂ClNO₂ Methoxy and hydroxyl groups on benzene ring Potential use in flavor/fragrance chemistry


Key Differences :

  • Cinnamylamine HCl has a propenyl spacer between the phenyl ring and amine, enhancing conjugation and reactivity compared to benzylamine HCl.
  • Vanillylamine HCl contains polar substituents (methoxy, hydroxyl), increasing solubility in polar solvents compared to cinnamylamine .
Aliphatic and Cyclic Amines
Compound CAS Number Molecular Formula Key Structural Features Applications
Allylamine HCl 10017-11-5 C₃H₈ClN Simple allyl group (CH₂=CHCH₂NH₃⁺Cl⁻) Polymer production, adhesives
Mecamylamine HCl 826-39-1 C₁₁H₂₂ClN Bicyclic secondary amine Nicotinic antagonist, hypertension
Dimethylamine HCl 506-59-2 C₂H₈ClN Small aliphatic amine Pharmaceutical intermediate

Key Differences :

  • Mecamylamine HCl’s bicyclic structure confers rigidity and selectivity for nicotinic receptors, unlike cinnamylamine’s linear structure .
  • Allylamine HCl lacks aromaticity, making it more reactive in radical polymerizations compared to cinnamylamine .

Pharmacologically Active Analogues

Compound CAS Number Molecular Formula Key Features Therapeutic Use
Dopamine HCl 62-31-7 C₈H₁₂ClNO₂ Catecholamine with hydroxyl groups Treatment of shock, Parkinson’s
Tapentadol HCl 175591-23-8 C₁₄H₂₂ClNO₂ Opioid with benzoid ring Chronic pain management


Key Differences :

  • Dopamine HCl’s catechol structure enables neurotransmitter activity, while cinnamylamine lacks bioactivity in this context .
  • Tapentadol HCl’s complex structure includes a fused ring system, unlike cinnamylamine’s simple propenyl chain .

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility Melting Point (°C)
Cinnamylamine HCl 169.65 High Not reported
Benzylamine HCl 143.61 High 250–252
Hydroxylamine HCl 69.49 Very high 155–157
Mecamylamine HCl 203.76 Moderate 237–240

Insights :

  • Hydroxylamine HCl’s low molecular weight and ionic nature result in higher water solubility than cinnamylamine .
  • Mecamylamine HCl’s higher melting point reflects its stable crystalline structure due to the bicyclic scaffold .

Biological Activity

Cinnamylamine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is derived from cinnamaldehyde and ammonia, resulting in an amine with the chemical formula C9_9H12_{12}ClN. The hydrochloride salt form enhances its solubility in water, facilitating various biological applications.

Biological Activities

  • Neuroprotective Properties
    • Research indicates that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest it may modulate neurotransmitter systems, particularly influencing serotonin and dopamine pathways.
  • Antibacterial Activity
    • This compound has demonstrated promising antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics. This property positions it as a candidate for developing new antimicrobial agents amidst rising antibiotic resistance.
  • Anticancer Potential
    • Preliminary studies indicate that cinnamylamine derivatives may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation, although further research is required to elucidate their mechanisms of action.

Case Studies

  • A study highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was shown to improve cognitive function and reduce amyloid plaque formation, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
  • Another investigation focused on the antibacterial properties of this compound, where it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that this compound could serve as a lead for developing new antibiotics.
  • Neurotransmitter Modulation : this compound appears to affect neurotransmitter levels, potentially enhancing synaptic plasticity and cognitive function.
  • Antimicrobial Mechanism : The antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Data Tables

Activity Effect References
NeuroprotectionCognitive improvement in Alzheimer's model
AntibacterialActivity against MRSA
AnticancerInhibition of cancer cell proliferation

Q & A

Q. What are the recommended synthetic routes for cinnamylamine hydrochloride in academic research?

this compound can be synthesized via reductive amination of cinnamaldehyde using ammonium acetate and sodium cyanoborohydride, followed by HCl treatment to form the hydrochloride salt . Methodological optimization includes controlling reaction pH (3.0–5.0) and temperature (20–25°C) to avoid side products like Schiff bases. Post-synthesis, purification via recrystallization in ethanol/water mixtures (1:3 v/v) ensures ≥95% purity. Confirmatory techniques include NMR (¹H, ¹³C) and FTIR for structural validation .

Q. Which analytical techniques are most reliable for assessing this compound purity?

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water, 60:40 v/v) is standard for purity analysis (detection at 254 nm; retention time ~6.2 min) . Complementary methods include UV-Vis spectrophotometry (λmax = 280 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) and mass spectrometry (ESI+, m/z 154.1 [M+H]⁺ for the free base) . Differential scanning calorimetry (DSC) can identify polymorphic impurities by analyzing melting transitions (expected peak: 215–220°C) .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. For short-term use (≤1 month), aqueous solutions (pH 4.0–6.0) are stable at 4°C. Avoid freeze-thaw cycles, which induce crystallization variability. Monitor degradation via periodic HPLC analysis (e.g., new peaks at 3.8 min indicate hydrolyzed by-products) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solubility (up to 50 mg/mL at 25°C). For organic compatibility, dimethyl sulfoxide (DMSO) at ≤1% v/v prevents precipitation. Pre-warm solutions to 37°C and centrifuge (10,000 × g, 5 min) to remove undissolved particulates .

Q. How can researchers validate the identity of this compound using spectroscopic methods?

¹H NMR (D₂O, 400 MHz): δ 7.4–7.2 (m, 5H, aromatic), 6.5 (d, J = 16 Hz, 1H, CH=CH), 4.1 (t, J = 6 Hz, 2H, NH₂-CH₂), 3.3 (s, 3H, NH₃⁺). FTIR (KBr): 3200–2800 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=C), 1540 cm⁻¹ (NH₃⁺ bend). Cross-validate with elemental analysis (theoretical: C 61.3%, H 6.7%, N 7.1%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during this compound synthesis?

Kinetic control via dropwise addition of NaBH₃CN over 1 hour minimizes over-reduction to cinnamyl alcohol. Maintain a strict pH range (4.5–5.0) using citrate buffer to avoid imine intermediates. Post-reaction, extract unreacted cinnamaldehyde with dichloromethane (3 × 20 mL) before acidification. Monitor by-product profiles using LC-MS (e.g., m/z 136.1 for cinnamyl alcohol) .

Q. What experimental designs resolve contradictions in reported stability data under oxidative conditions?

Conduct accelerated stability studies at 40°C/75% RH for 6 months with O₂ headspace. Compare degradation rates using Arrhenius modeling (Eₐ calculation) and identify oxidation products (e.g., cinnamic acid via LC-MS). Apply QbD principles: vary pH (2.0–8.0), light exposure (ICH Q1B), and chelating agents (EDTA) to isolate degradation pathways .

Q. Which strategies mitigate batch-to-batch variability in this compound crystallization?

Implement seeded cooling crystallization: dissolve crude product in hot ethanol (70°C), add 1% w/w seed crystals, and cool at 0.5°C/min to 5°C. Use inline PAT tools (FBRM, ATR-FTIR) to monitor particle size distribution (target: 50–100 µm). For polymorph control, select anti-solvents like n-hexane (1:2 v/v) to favor the thermodynamically stable Form I .

Q. How can researchers differentiate this compound from its structural analogs in complex matrices?

Develop a UPLC-MS/MS method with a HILIC column (2.1 × 100 mm, 1.7 µm) and gradient elution (5–95% acetonitrile in 10 min). Use MRM transitions: m/z 154.1 → 136.1 (quantifier) and 154.1 → 91.0 (qualifier). Validate specificity against analogs (e.g., tranylcypromine: m/z 164.1 → 119.1) with ≤0.1% cross-reactivity .

Q. What computational tools predict the solubility and bioavailability of this compound derivatives?

Apply COSMO-RS simulations to calculate logP (experimental: 1.8) and solubility parameters. Dock derivatives into homology models of amine transporters (e.g., SLC6A2) using AutoDock Vina. Validate predictions with in vitro Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates high absorption). Adjust substituents (e.g., –OCH₃ at para-position) to enhance BBB penetration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamylamine hydrochloride
Reactant of Route 2
Cinnamylamine hydrochloride

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